Lonaprisan

Description

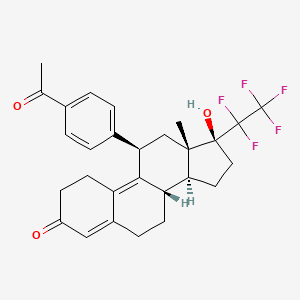

This compound is an orally bioavailable pentafluoroethyl derivative of a mifepristone-related steroid with antiprogestagenic activity. This compound is a pure, highly receptor-selective progesterone receptor (PR) antagonist; binding of this agent to PRs inhibits PR activation and the associated proliferative effects. Unlike many other antiprogestins such as mifepristone, this agent does not appear to convert to an agonist in the presence of protein kinase A (PKA) activators and shows high antiprogestagenic activity on both progesterone receptor (PR) isoforms PR-A and PR-B.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

211254-73-8 |

|---|---|

Molecular Formula |

C28H29F5O3 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 |

InChI Key |

VHZPUDNSVGRVMB-RXDLHWJPSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |

Appearance |

Solid powder |

Pictograms |

Health Hazard |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one lonaprisan ZK 230211 ZK-230211 ZK230211 |

Origin of Product |

United States |

Foundational & Exploratory

Lonaprisan's Mechanism of Action on Progesterone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonaprisan (developmental code name ZK 230211) is a potent and selective steroidal progesterone receptor (PR) antagonist.[1][2] Classified as a Type III PR antagonist, its mechanism of action is characterized by the induction of a unique conformational change in the progesterone receptor, leading to strong and persistent binding to progesterone response elements (PREs) on DNA. This interaction paradoxically does not lead to transcriptional activation of progestin-responsive genes. Instead, this compound-bound PR recruits nuclear co-repressors, such as NCoR and SMRT, leading to the active repression of gene transcription.[3][4] A key downstream effect of this compound's action is the induction of the cyclin-dependent kinase inhibitor p21, which contributes to its antiproliferative effects in cancer cells.[5] This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on progesterone receptors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to this compound and Progesterone Receptor Modulation

Progesterone, a steroid hormone, exerts its biological effects by binding to and activating the progesterone receptor (PR), a ligand-activated transcription factor. Upon activation, the PR undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial in various physiological processes, including the female reproductive cycle and the development of certain cancers, such as breast cancer.

Selective progesterone receptor modulators (SPRMs) are a class of compounds that bind to the PR and exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist activities. This compound is a synthetic, steroidal antiprogestogen that functions as a pure and highly selective PR antagonist. Its unique properties as a Type III antagonist distinguish it from earlier generations of PR modulators, offering a distinct mechanism for therapeutic intervention.

Quantitative Analysis of this compound's Interaction with Progesterone Receptors

The efficacy of this compound as a progesterone receptor antagonist is underscored by its high binding affinity for both major isoforms of the progesterone receptor, PR-A and PR-B. The following table summarizes the key quantitative data reported for this compound.

| Parameter | PR-A | PR-B | Cell Line/System | Reference |

| IC50 | 3.6 pM | 2.5 pM | Not Specified |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled progestin to the progesterone receptor.

Core Mechanism of Action

This compound's mechanism of action as a Type III PR antagonist can be dissected into several key molecular events that collectively result in the inhibition of progesterone-mediated signaling and cellular proliferation.

Binding to the Progesterone Receptor

This compound competitively binds to the ligand-binding domain (LBD) of the progesterone receptor. This binding event is the initial step that triggers a cascade of downstream effects.

Conformational Change and Dimerization

Upon binding this compound, the progesterone receptor undergoes a distinct conformational change that differs from that induced by progesterone agonists. While the precise structural details of the this compound-bound PR are not fully elucidated, this altered conformation is believed to be central to its antagonistic activity. Despite inducing a conformation that facilitates strong DNA binding, it does not create the necessary surface for the recruitment of transcriptional co-activators. Information on the specific effects of this compound on PR dimerization is limited, but it is understood that the receptor still forms dimers upon ligand binding.

Enhanced DNA Binding

A defining characteristic of Type III PR antagonists like this compound is their ability to promote strong and persistent binding of the progesterone receptor to PREs on the DNA. This is in contrast to some other types of antagonists that may inhibit DNA binding.

Recruitment of Co-repressors

Instead of recruiting co-activators necessary for gene transcription, the this compound-bound PR complex actively recruits co-repressor proteins to the promoter regions of target genes. Notably, the nuclear receptor co-repressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT) have been identified as key co-repressors involved in this process. This recruitment leads to the formation of a repressive chromatin environment, effectively silencing gene expression.

Induction of p21 and Antiproliferative Effects

A significant consequence of this compound's action is the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The this compound-bound PR complex directly binds to the promoter of the p21 gene, leading to its transcriptional activation. This induction of p21 results in cell cycle arrest, contributing to the potent antiproliferative effects of this compound observed in cancer cell lines. This specific transcriptional activation of an inhibitory protein highlights the complex and gene-specific nature of this compound's activity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: this compound Signaling Pathway on Progesterone Receptors.

Figure 2: Key Experimental Workflows for Characterizing this compound's Activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the progesterone receptor.

-

Materials:

-

Cell lysates or purified progesterone receptor

-

Radiolabeled progestin (e.g., [³H]-promegestone/R5020)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a constant concentration of the radiolabeled progestin with the progesterone receptor preparation in the presence of varying concentrations of this compound. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progestin).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.

-

Luciferase Reporter Gene Assay

This cell-based assay is used to assess the functional antagonist activity of this compound on PR-mediated transcription.

-

Materials:

-

Mammalian cell line expressing the progesterone receptor (e.g., T47D or MCF-7)

-

Expression vector for the progesterone receptor (if the cell line does not endogenously express it)

-

Luciferase reporter plasmid containing PREs upstream of a minimal promoter

-

Transfection reagent

-

Progesterone or a synthetic progestin (agonist)

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Co-transfect the cells with the PRE-luciferase reporter plasmid and, if necessary, the PR expression vector.

-

After transfection, treat the cells with a constant concentration of the progestin agonist in the presence of increasing concentrations of this compound. Include controls with no treatment, agonist alone, and this compound alone.

-

Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the this compound concentration to determine its antagonistic potency.

-

Cell Proliferation Assay (Crystal Violet Staining)

This assay is used to quantify the antiproliferative effects of this compound on cancer cell lines.

-

Materials:

-

PR-positive cancer cell line (e.g., T47D)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Crystal violet staining solution (e.g., 0.5% in methanol)

-

Solubilizing solution (e.g., 10% acetic acid or 1% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include an untreated control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).

-

Remove the culture medium and gently wash the cells with PBS.

-

Fix the cells by adding a fixing solution and incubating for 10-15 minutes.

-

Remove the fixative and stain the cells with crystal violet solution for 20-30 minutes.

-

Wash away the excess stain with water and allow the plate to air dry.

-

Solubilize the bound crystal violet dye by adding a solubilizing solution to each well.

-

Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 570-590 nm.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition at each this compound concentration.

-

Co-Immunoprecipitation (Co-IP) for PR-Corepressor Interaction

This technique is used to demonstrate the interaction between the progesterone receptor and co-repressor proteins in the presence of this compound.

-

Materials:

-

Cell line expressing the progesterone receptor

-

This compound

-

Lysis buffer

-

Antibody specific for the progesterone receptor

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-PR, anti-NCoR, anti-SMRT)

-

-

Protocol:

-

Treat the cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cell lysates with an antibody specific to the progesterone receptor to form an antibody-PR complex.

-

Add Protein A/G beads to the lysate to capture the antibody-PR complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against the progesterone receptor, NCoR, and SMRT to detect the presence of these co-repressors in the immunoprecipitated PR complex.

-

Conclusion

This compound represents a significant development in the field of progesterone receptor modulation. Its classification as a Type III antagonist underscores a sophisticated mechanism of action that goes beyond simple competitive binding. By inducing a unique receptor conformation that favors strong DNA binding and the recruitment of co-repressors, this compound effectively silences progesterone-responsive genes. Furthermore, its ability to specifically upregulate the cell cycle inhibitor p21 provides a clear molecular basis for its antiproliferative effects. The in-depth understanding of this compound's mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of its therapeutic potential in progesterone-dependent diseases. Further research into the precise structural changes induced by this compound and a broader characterization of the co-repressor complexes it stabilizes will undoubtedly provide deeper insights into its pharmacology and pave the way for the development of next-generation selective progesterone receptor modulators.

References

- 1. clyte.tech [clyte.tech]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

- 4. The nuclear corepressors NCoR and SMRT are key regulators of both ligand- and 8-bromo-cyclic AMP-dependent transcriptional activity of the human progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of ZK-230211 (Lonaprisan): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-230211, also known as Lonaprisan, is a potent and selective Type III progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions, particularly breast cancer. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ZK-230211, summarizing key in vitro and in vivo data. The document details the compound's mechanism of action as a PR antagonist, its effects on cancer cell proliferation and cell cycle progression, and its anti-tumor efficacy in established preclinical models. Experimental protocols for pivotal studies are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its preclinical profile.

Introduction

Progesterone and its receptor play a crucial role in the development and progression of a subset of breast cancers. Consequently, antagonizing the progesterone receptor represents a rational therapeutic strategy. ZK-230211 (this compound) is a synthetic steroidal antiprogestogen designed for high potency and selectivity for the progesterone receptor.[1] Its preclinical development aimed to characterize its pharmacodynamic properties to establish a foundation for its clinical investigation in progesterone receptor-positive (PR+) breast cancer.

In Vitro Pharmacodynamics

Progesterone Receptor Binding and Antagonism

ZK-230211 demonstrates potent antagonism of both progesterone receptor isoforms, PR-A and PR-B.

| Receptor Isoform | IC50 |

| PR-A | 3.6 pM |

| PR-B | 2.5 pM |

Table 1: In vitro inhibitory concentration (IC50) of ZK-230211 for progesterone receptor isoforms A and B.[2][3]

Antiproliferative Activity

The antiproliferative effects of ZK-230211 have been demonstrated in the T47D human breast cancer cell line, which is known to express high levels of the progesterone receptor. Treatment with this compound leads to a significant inhibition of cell proliferation.[4][5]

Mechanism of Action: Cell Cycle Arrest and p21 Induction

The antiproliferative activity of ZK-230211 in T47D breast cancer cells is mediated by an arrest of the cell cycle in the G0/G1 phase. This cell cycle arrest is accompanied by the induction of the cyclin-dependent kinase inhibitor p21. Mechanistic studies have shown that the this compound-bound progesterone receptor directly binds to the promoter of the p21 gene, leading to its transcriptional activation. The induction of p21 is a critical downstream event in the antiproliferative effects of this compound, as a reduction in p21 levels has been shown to blunt these effects.

Figure 1. Signaling pathway of this compound in breast cancer cells.

In Vivo Pharmacodynamics

DMBA-Induced Rat Mammary Tumor Model

The in vivo anti-tumor efficacy of ZK-230211 was evaluated in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats. This model is a well-established method for studying hormone-dependent breast cancer.

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |

| Vehicle Control | - | Progressive tumor growth |

| Ovariectomy | - | Complete tumor regression in 90% of animals |

| ZK-230211 | 0.5 | Inhibition of tumor growth (not statistically significant) |

| ZK-230211 | ≥ 2 | Maximal statistically significant growth inhibition |

| ZK-230211 | 5 | Comparable inhibition to 2 mg/kg |

| ZK-230211 | 10 | Comparable inhibition to 2 mg/kg |

| Onapristone | 5 | Growth-inhibitory effect (not statistically significant) |

Table 2: Anti-tumor efficacy of ZK-230211 in the DMBA-induced mammary tumor model in rats.

At a dose of 2 mg/kg, 50% of the animals treated with ZK-230211 showed complete tumor regression. These results demonstrate that ZK-230211 effectively suppresses tumor growth in this preclinical model and is more potent than the first-generation PR antagonist, onapristone.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the effect of ZK-230211 on the proliferation of breast cancer cells.

Cell Line: T47D human breast cancer cells.

Methodology:

-

T47D cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of ZK-230211 or a vehicle control.

-

The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

The absorbance or fluorescence is measured using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.

Figure 2. Workflow for in vitro cell proliferation assay.

In Vivo DMBA-Induced Mammary Tumor Model

Objective: To evaluate the anti-tumor efficacy of ZK-230211 in a chemically induced, hormone-dependent mammary tumor model.

Animal Model: Female Sprague-Dawley or Wistar rats.

Methodology:

-

Mammary tumors are induced in the rats by a single oral or subcutaneous administration of 7,12-dimethylbenz(a)anthracene (DMBA) at a specific age (e.g., 50-55 days old).

-

Tumor development is monitored by regular palpation.

-

Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

-

ZK-230211 is administered daily (e.g., via oral gavage or subcutaneous injection) at various dose levels. A vehicle control group and a positive control group (e.g., ovariectomy) are typically included.

-

Tumor size is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Figure 3. Workflow for in vivo DMBA-induced tumor model.

Conclusion

The preclinical pharmacodynamic data for ZK-230211 (this compound) strongly support its mechanism of action as a potent and selective progesterone receptor antagonist. Its ability to inhibit the proliferation of PR-positive breast cancer cells in vitro and suppress tumor growth in a well-established in vivo model of hormone-dependent breast cancer provided a solid rationale for its clinical development. The induction of the cell cycle inhibitor p21 represents a key molecular mechanism underlying its antiproliferative effects. This comprehensive preclinical profile highlights the potential of targeting the progesterone receptor pathway in the treatment of breast cancer.

References

- 1. dovepress.com [dovepress.com]

- 2. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Lonaprisan's Binding Affinity for Progesterone Receptor Isoforms PR-A and PR-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonaprisan (formerly ZK 230211) is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in various hormone-dependent conditions, including breast cancer.[1] Unlike some other progesterone receptor modulators, this compound is classified as a Type III antagonist, exhibiting pure antagonistic activity on both progesterone receptor isoforms, PR-A and PR-B.[2][3][4][5] This document provides a comprehensive technical overview of this compound's binding affinity for PR-A and PR-B, detailed experimental methodologies for assessing this binding, and an exploration of the downstream signaling pathways affected by this interaction.

Data Presentation: Binding Affinity of this compound for PR-A and PR-B

The binding affinity of this compound for the two main progesterone receptor isoforms, PR-A and PR-B, has been quantified using competitive binding assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptors.

| Compound | Receptor Isoform | IC50 (pM) | Reference |

| This compound | PR-A | 3.6 | |

| This compound | PR-B | 2.5 |

These picomolar IC50 values demonstrate this compound's high affinity for both PR-A and PR-B, with a slightly higher affinity for the PR-B isoform.

Experimental Protocols

The determination of this compound's binding affinity for PR-A and PR-B typically involves competitive binding assays. While the specific protocol used in the foundational study by Fuhrmann et al. (2000) is not publicly detailed, the following methodologies represent the standard and widely accepted approaches for such investigations.

Radioligand Competitive Binding Assay

This method is considered the gold standard for quantifying the affinity of a ligand for its receptor.

Objective: To determine the IC50 value of this compound for PR-A and PR-B by measuring its ability to compete with a radiolabeled progestin for binding to the receptors.

Materials:

-

Receptor Source: Cytosolic extracts from cells engineered to express high levels of either human PR-A or PR-B.

-

Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-Promegestone (R5020).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Tris-based buffer containing protease inhibitors.

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare cytosolic extracts from PR-A and PR-B expressing cells by homogenization and ultracentrifugation. Determine the protein concentration of the extracts.

-

Assay Setup: In a multi-well plate, combine a fixed concentration of the radioligand with varying concentrations of this compound.

-

Incubation: Add the receptor preparation to each well and incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by:

-

Hydroxylapatite (HAP) Assay: Add HAP slurry to each well, incubate, and then wash the HAP pellets to remove unbound ligand.

-

Filter Binding Assay: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

-

Quantification: Measure the radioactivity of the bound ligand in the HAP pellets or on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve.

Fluorescence Polarization (FP) Immunoassay

This is a high-throughput, homogeneous assay that measures the change in the polarization of fluorescently labeled progestin upon binding to the progesterone receptor.

Objective: To determine the IC50 of this compound for PR-A and PR-B based on its competition with a fluorescently labeled progestin.

Materials:

-

Receptor Source: Purified recombinant human PR-A or PR-B ligand-binding domain (LBD).

-

Fluorescent Ligand (Tracer): A progestin derivative labeled with a fluorescent dye.

-

Test Compound: this compound.

-

Assay Buffer.

-

Fluorescence Polarization Plate Reader.

Procedure:

-

Assay Setup: In a microplate, add the fluorescent ligand and varying concentrations of this compound.

-

Reaction Initiation: Add the purified PR-A or PR-B LBD to each well.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower, resulting in a higher polarization value. When displaced by this compound, the smaller, free fluorescent ligand tumbles faster, leading to a lower polarization value.

-

Data Analysis: Plot the change in fluorescence polarization against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Mechanism of Action

This compound, as a Type III progesterone receptor antagonist, binds to both PR-A and PR-B, inducing a conformational change that prevents the recruitment of coactivators and instead promotes the recruitment of corepressors. This leads to the inhibition of progesterone-mediated gene transcription. A key downstream effect of this compound's action, particularly in breast cancer cells, is the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A).

This compound-Induced p21 Expression and Cell Cycle Arrest

The binding of this compound to the progesterone receptor leads to the direct binding of the this compound-PR complex to the promoter region of the p21 gene. This interaction initiates the transcription of p21 mRNA, which is then translated into the p21 protein. The p21 protein, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), primarily CDK2 and CDK4/6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition. Consequently, the cell cycle is arrested in the G1 phase, leading to an anti-proliferative effect.

Interestingly, while this compound stimulates the phosphorylation of PR at serine 345, this specific post-translational modification is not essential for the activation of the p21 promoter.

Caption: this compound Signaling Pathway Leading to Cell Cycle Arrest.

Experimental Workflow for Determining this compound's Effect on p21 Expression

Caption: Workflow for Analyzing this compound's Effect on p21 and Cell Cycle.

Conclusion

This compound is a high-affinity antagonist of both progesterone receptor isoforms, PR-A and PR-B. Its binding to these receptors initiates a signaling cascade that results in the upregulation of the cell cycle inhibitor p21, leading to G1 phase arrest and a potent anti-proliferative effect in progesterone receptor-positive cells. The detailed understanding of its binding characteristics and mechanism of action is crucial for the ongoing research and development of selective progesterone receptor modulators for therapeutic applications.

References

- 1. Synthesis and biological activity of novel nonsteroidal progesterone receptor antagonists based on cyclocymopol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of a novel, highly potent progesterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Lonaprisan: A Technical Guide to a Type III Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonaprisan (formerly ZK 230211) is a potent and selective Type III progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions, particularly breast cancer. Unlike earlier generations of PR antagonists, this compound exhibits a distinct mechanism of action that leads to a unique biological response. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Classification and Mechanism of Action: A Type III Progesterone Receptor Antagonist

Progesterone receptor antagonists are broadly classified into three types based on their interaction with the PR and subsequent effects on DNA binding and receptor phosphorylation.

-

Type I Antagonists (e.g., Onapristone): These antagonists prevent the PR from binding to DNA, leading to a complete blockade of progesterone-induced gene transcription. They generally do not induce significant PR phosphorylation.

-

Type II Antagonists (e.g., Mifepristone): These compounds promote the binding of the PR to DNA but prevent the recruitment of co-activators, thereby inhibiting transcription. They can induce PR phosphorylation.

-

Type III Antagonists (e.g., this compound): this compound, a representative Type III antagonist, also promotes the binding of the PR to DNA. However, it is unique in its ability to recruit co-repressors to the PR-DNA complex and strongly promote PR phosphorylation. This distinct mechanism leads to a different downstream signaling cascade compared to Type I and II antagonists.

The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A). Upon binding to the progesterone receptor, this compound facilitates the binding of the PR to the promoter region of the p21 gene, leading to its transcriptional activation.[1] The resulting increase in p21 protein levels causes cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation.[1] This induction of p21 is dependent on the DNA-binding properties of the PR.[1] this compound has also been shown to stimulate the phosphorylation of the PR at Serine 345, although this specific phosphorylation event is not essential for p21 promoter activation.[1]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent antiproliferative activity in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in PR-positive cell lines.

| Cell Line | Receptor Status | IC50 (nM) | Reference |

| T47D | ER+, PR+ | Not explicitly stated in provided abstracts, but potent inhibition is noted. | [1] |

| MCF-7 | ER+, PR+ | Not explicitly stated in provided abstracts. | |

| MDA-MB-231 | ER-, PR- | Not explicitly stated in provided abstracts. |

Further literature review is required to populate the IC50 values for MCF-7 and MDA-MB-231 cell lines.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of this compound. In a patient-derived breast cancer xenograft model (HBCx-34), treatment with PR antagonists, including compounds with similar mechanisms to this compound, resulted in a significant reduction in tumor weight and volume. Specifically, treatment with the PR antagonist APR19 led to a 1.5-fold increase in necrotic areas within the tumors. Another study in a mouse model of Pelizaeus-Merzbacher disease showed that this compound treatment led to a downregulation of genes involved in apoptosis.

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| Nude Mice with HBCx-34 Xenograft | Luminal Breast Cancer | PR Antagonists (UPA and APR19) | Significant reduction in tumor weight (30%) and volume (up to 40%). | |

| PMD Mouse Model | Not applicable | This compound | Downregulation of apoptotic genes (Jun, Casp7, Bax). |

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Species | Dose | Cmax | Tmax | AUC | Reference |

| Rat | Not specified | Not specified | Not specified | Not specified |

Detailed preclinical pharmacokinetic parameters for this compound were not available in the provided search results and require further investigation.

Clinical Data: Phase II Study in Breast Cancer (NCT00555919)

A randomized, open-label, phase II clinical trial was conducted to evaluate the efficacy and safety of this compound as a second-line endocrine therapy in postmenopausal women with PR-positive, HER2-negative metastatic breast cancer.

Patient Demographics and Baseline Characteristics

| Characteristic | This compound 25 mg (n=34) | This compound 100 mg (n=34) | Total (n=68) |

| Median Age (years) | 64.5 | 67.0 | 66.0 |

| ER Positive (%) | 94.1 | 91.2 | 92.6 |

| Visceral Metastases (%) | 58.8 | 64.7 | 61.8 |

Efficacy Results

The primary endpoint was the clinical benefit rate (CBR), defined as a complete or partial response or stable disease for ≥6 months. The study did not meet its primary objective of a CBR ≥35%.

| Outcome | This compound 25 mg (n=29) | This compound 100 mg (n=29) |

| Clinical Benefit Rate (%) | 21 | 7 |

| Complete/Partial Response | 0 | 0 |

| Stable Disease ≥6 months | 6 (21%) | 2 (7%) |

Safety and Tolerability

This compound was generally well-tolerated. The most common adverse events are summarized below.

| Adverse Event (≥10% overall) | This compound 25 mg (n=34) | This compound 100 mg (n=34) | Total (n=68) |

| Fatigue | 7 (20.6%) | 10 (29.4%) | 17 (25.0%) |

| Hot Flush | 5 (14.7%) | 6 (17.6%) | 11 (16.2%) |

| Dyspnoea | 5 (14.7%) | 4 (11.8%) | 9 (13.2%) |

| Nausea | 4 (11.8%) | 5 (14.7%) | 9 (13.2%) |

| Asthenia | 3 (8.8%) | 6 (17.6%) | 9 (13.2%) |

| Headache | 4 (11.8%) | 3 (8.8%) | 7 (10.3%) |

Data adapted from Jonat W, et al. Ann Oncol. 2013.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of breast cancer cell lines (e.g., T47D).

-

Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for p21 Expression

This protocol is for detecting the expression of p21 protein in breast cancer cells (e.g., T47D) following treatment with this compound.

-

Cell Lysis: Treat T47D cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis (e.g., 12% gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 (e.g., rabbit anti-p21, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay for PR Binding to the p21 Promoter

This protocol is for investigating the direct binding of the progesterone receptor to the p21 (CDKN1A) promoter in T47D cells treated with this compound.

-

Cross-linking: Treat T47D cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against the progesterone receptor or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a spin column or phenol/chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the p21 (CDKN1A) promoter region containing the putative progesterone response elements. Analyze the data to determine the fold enrichment of PR binding to the p21 promoter in this compound-treated cells compared to control.

Signaling Pathways and Experimental Workflows

References

In Vitro Efficacy of Lonaprisan: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonaprisan (ZK 230211) is a potent, selective, type III progesterone receptor (PR) antagonist that has demonstrated significant anti-tumor effects in preclinical studies, particularly in hormone-receptor-positive breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on various cancer cell lines. It summarizes key quantitative data on cell proliferation, cell cycle arrest, and apoptosis, details the experimental protocols for reproducing these findings, and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oncology.

Introduction

Progesterone and its receptor play a critical role in the pathophysiology of several cancers, most notably breast, endometrial, and meningioma. The progesterone receptor acts as a ligand-activated transcription factor that, upon binding to progesterone, modulates the expression of genes involved in cell proliferation, differentiation, and survival. Consequently, antagonizing the PR presents a compelling therapeutic strategy for cancers that express this receptor.

This compound is a third-generation PR antagonist with a distinct mechanism of action. Unlike earlier antagonists, this compound promotes the binding of the PR to DNA but recruits co-repressors, leading to a potent and sustained blockade of progesterone-mediated signaling. This guide focuses on the documented in vitro effects of this compound on cancer cell lines, providing the necessary data and methodologies for further investigation.

Effects on Breast Cancer Cell Lines

The majority of in vitro research on this compound has been conducted on progesterone receptor-positive breast cancer cell lines, with a particular focus on the T47D cell line.

Cell Proliferation

This compound exhibits strong anti-proliferative effects in PR-positive breast cancer cells. Studies have shown that treatment with this compound leads to a significant inhibition of cell growth in a dose-dependent manner.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| T47D | Not Specified | Proliferation | Strong Inhibition | [1] |

| Not Specified | Not Specified | IC50 | 54 nM | [2] |

Cell Cycle Arrest

A key mechanism underlying the anti-proliferative effect of this compound is the induction of cell cycle arrest, primarily in the G0/G1 phase. This arrest prevents cancer cells from entering the S phase, thereby halting DNA replication and cell division.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in T47D Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | Data not available | Data not available | Data not available | |

| This compound | Arrest | Data not available | Data not available | [1] |

Apoptosis

Effects on Endometrial and Meningioma Cancer Cell Lines

Direct in vitro studies on the effects of this compound on endometrial and meningioma cancer cell lines are limited in the current literature. However, the strong expression of the progesterone receptor in many of these tumors provides a strong rationale for investigating this compound as a potential therapeutic agent.

Progesterone plays a significant role in the normal physiology of the endometrium and its dysregulation is a key factor in the development of endometrial cancer. Progestin therapy is a treatment option for some endometrial cancers, and PR antagonists are being explored.[3] Studies on other PR antagonists, such as mifepristone, have shown inhibitory effects on endometrial cancer cell growth, suggesting a similar potential for this compound.

Meningiomas, tumors arising from the meninges surrounding the brain and spinal cord, are often benign but can cause significant morbidity. A high percentage of meningiomas express progesterone receptors, and their growth can be influenced by hormonal fluctuations. In vitro studies using other progesterone antagonists like mifepristone (RU486) and onapristone have demonstrated inhibition of meningioma cell growth, providing a strong basis for evaluating the efficacy of this compound in this context.

Signaling Pathways

The primary mechanism of action of this compound is the antagonism of the progesterone receptor. The downstream effects of this antagonism, particularly in T47D breast cancer cells, converge on the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).

Figure 1. Signaling pathway of this compound-induced cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cell lines.

Cell Proliferation (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 2. Workflow for the MTT cell proliferation assay.

Materials:

-

Cancer cell line of interest (e.g., T47D)

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

References

Lonaprisan's Role in Inducing p21 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonaprisan, a potent and selective progesterone receptor (PR) antagonist, has demonstrated significant anti-proliferative effects in breast cancer cells. A primary mechanism underlying this activity is the induction of the cyclin-dependent kinase inhibitor p21. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and methodologies related to this compound's role in upregulating p21 expression. The information presented is intended to support further research and drug development efforts in oncology.

Introduction

This compound (formerly ZK 230211) is a synthetic steroidal antiprogestin that acts as a pure antagonist of the progesterone receptor (PR).[1] The PR, a nuclear receptor, is a key mediator of progesterone signaling, which plays a crucial role in the development and progression of a subset of breast cancers. By blocking the action of progesterone, this compound has been shown to inhibit the proliferation of PR-positive breast cancer cells.[2] A critical component of this anti-proliferative effect is the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2] p21 is a key regulator of the cell cycle, and its upregulation can lead to cell cycle arrest, primarily at the G0/G1 checkpoint, and the induction of a senescence-like phenotype.[2] This guide details the signaling pathways and experimental data that elucidate the relationship between this compound and p21 expression.

Core Mechanism of Action

The primary mechanism by which this compound induces p21 expression is through direct transcriptional activation mediated by the progesterone receptor. The key steps are as follows:

-

This compound Binding to PR : this compound binds to the progesterone receptor in PR-positive breast cancer cells.

-

PR-Lonaprisan Complex Formation : This binding event forms a PR-lonaprisan complex.

-

Translocation and Promoter Binding : The complex translocates to the nucleus and directly binds to the promoter region of the p21 gene.[2]

-

Recruitment of Sp1 : This binding to the p21 promoter is dependent on the presence and interaction with the Sp1 transcription factor.

-

Transcriptional Activation : The binding of the PR-lonaprisan-Sp1 complex to the p21 promoter initiates the transcription of the p21 gene, leading to increased p21 mRNA and subsequently, p21 protein levels.

-

Cell Cycle Arrest : The elevated levels of p21 protein inhibit cyclin-dependent kinases (CDKs), leading to a G0/G1 phase cell cycle arrest and inhibition of cell proliferation.

Mutation analyses have confirmed that intact DNA-binding properties of the progesterone receptor are essential for the induction of p21 by this compound. Interestingly, while this compound stimulates the phosphorylation of PR at Serine 345, this specific post-translational modification is not required for the activation of the p21 promoter.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes in T47D breast cancer cells.

Table 1: Effect of this compound on Cell Proliferation

| Treatment | Concentration | Duration | Proliferation Inhibition (%) |

| This compound | 10 nM | 72 hours | Strong Inhibition |

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment | Concentration | Duration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle | - | 24-72 hours | Baseline | Baseline | Baseline |

| This compound | 10 nM | 24-72 hours | Increased | Decreased | No significant change |

Table 3: Effect of this compound on p21 Expression

| Treatment | Concentration | Duration | p21 mRNA Fold Induction | p21 Protein Level |

| This compound | 10 nM | 24 hours | Significant Increase | Increased |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: T47D human breast cancer cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: For experiments, cells are seeded and allowed to attach. The medium is then replaced with a medium containing the desired concentration of this compound (e.g., 10 nM) or vehicle control (e.g., DMSO). Cells are incubated for the specified duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis for p21 and PR

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p21, PR, and a loading control (e.g., GAPDH or β-actin) at appropriate dilutions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Fixation: Cells grown in culture plates are washed with PBS and fixed with a solution containing 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.

-

Staining: After washing with PBS, the cells are incubated with a staining solution containing X-gal at pH 6.0 overnight at 37°C in a CO2-free incubator.

-

Visualization: Senescent cells, which stain blue, are visualized and counted under a light microscope.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: T47D cells treated with this compound or vehicle are cross-linked with 1% formaldehyde for 10 minutes at room temperature.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against the progesterone receptor or a control IgG.

-

Immune Complex Capture: Protein A/G agarose or magnetic beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating at 65°C.

-

DNA Purification: The DNA is purified using a spin column.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the p21 promoter region to quantify the amount of PR-bound DNA.

Experimental Workflow Diagram

Discussion and Future Directions

The induction of p21 by this compound represents a key mechanism for its anti-tumor activity in PR-positive breast cancer. The direct binding of the PR-lonaprisan complex to the p21 promoter provides a clear and direct pathway for this effect.

While the primary pathway is well-defined, the potential for crosstalk with other signaling pathways, such as the MAPK and PI3K/Akt pathways, warrants further investigation. Progesterone receptor signaling is known to intersect with these pathways, and it is plausible that this compound could modulate their activity, which in turn could influence p21 expression or the cellular response to its induction. Future studies should explore the effect of this compound on the phosphorylation status of key components of the MAPK and PI3K/Akt pathways in breast cancer cells.

Furthermore, the clinical development of this compound was discontinued after showing limited efficacy in a phase II trial for metastatic breast cancer. Understanding the nuances of its mechanism, including the regulation of p21 and potential resistance mechanisms, could inform the development of more effective PR-targeted therapies or combination strategies.

Conclusion

This compound effectively induces p21 expression in PR-positive breast cancer cells through a direct transcriptional mechanism involving the progesterone receptor and the Sp1 transcription factor. This leads to a G0/G1 cell cycle arrest and a senescence-like phenotype, contributing to the anti-proliferative effects of the compound. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further exploration of the interplay with other signaling pathways will enhance our understanding of progesterone receptor antagonism in cancer therapy.

References

The Structural-Activity Relationship of Lonaprisan: A Deep Dive into a Selective Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonaprisan (formerly ZK 230211 or BAY 86-5044) is a potent, non-progestational, and highly selective progesterone receptor (PR) antagonist.[1] Developed by Bayer HealthCare Pharmaceuticals, it was investigated for the treatment of hormone-responsive conditions such as endometriosis, dysmenorrhea, and breast cancer.[1] Although its clinical development was discontinued after Phase II trials, the study of this compound's structural-activity relationship (SAR) provides valuable insights into the design of selective PR modulators with therapeutic potential. This technical guide explores the core aspects of this compound's SAR, including its binding affinity, mechanism of action, and the structural features crucial for its antagonist activity.

Data Presentation: Quantitative Analysis of this compound's Receptor Binding Profile

The selectivity of this compound for the progesterone receptor over other steroid hormone receptors is a key aspect of its pharmacological profile. The following tables summarize the available quantitative data on its binding affinity.

| Receptor Subtype | IC50 (pM) | Reference |

| Progesterone Receptor-A (PR-A) | 3.6 | |

| Progesterone Receptor-B (PR-B) | 2.5 | |

| Table 1: Binding Affinity of this compound for Progesterone Receptor Isoforms |

| Receptor | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor | 100 | |

| Glucocorticoid Receptor | Low | |

| Androgen Receptor | Low | |

| Mineralocorticoid Receptor | Negligible | |

| Table 2: Selectivity Profile of this compound Against Other Steroid Receptors. Note: Specific Ki or IC50 values for other steroid receptors are not readily available in the public domain, but literature suggests low affinity. |

Mechanism of Action: A Transcriptional Modulator of Cell Cycle Arrest

This compound exerts its antiproliferative effects primarily through its antagonist action on the progesterone receptor. Upon binding to the PR, this compound induces a conformational change that prevents the receptor from adopting an active state, thereby inhibiting the transcription of progesterone-responsive genes.

A key downstream effect of this compound's action is the induction of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[2] This induction is mediated by the direct binding of the this compound-PR complex to the p21 gene promoter. Unlike the classical mechanism of steroid hormone action, which involves binding to specific hormone response elements, the this compound-PR complex appears to regulate p21 transcription through a non-classical pathway, likely involving interactions with other transcription factors such as Sp1. The upregulation of p21 leads to cell cycle arrest in the G1 phase, thus inhibiting the proliferation of cancer cells.

Signaling Pathway of this compound-Mediated p21 Induction

Caption: this compound-mediated signaling pathway leading to p21 induction and G1 cell cycle arrest.

Structural-Activity Relationship (SAR) of this compound and its Analogs

The chemical structure of this compound, 11β-(4-acetylphenyl)-17β-hydroxy-17α-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one, is central to its potent and selective antagonist activity. Key structural features contributing to its SAR include:

-

The 11β-Aryl Substituent: The bulky 11β-(4-acetylphenyl) group is a hallmark of many PR antagonists. This group is crucial for inducing an antagonist conformation of the receptor. Modifications to the size, electronics, and substitution pattern of this aryl group can significantly impact binding affinity and the agonist/antagonist profile of the molecule. For instance, the introduction of phosphorus-containing substituents on the aryl ring has been explored to modulate activity.

-

The 17α-Pentafluoroethyl Group: This bulky and electron-withdrawing group at the 17α position is another critical determinant of this compound's antagonist character. It is believed to sterically hinder the conformational changes in the C-terminal activation function 2 (AF-2) domain of the PR that are necessary for coactivator recruitment and transcriptional activation.

-

The Steroid Scaffold: The estra-4,9-dien-3-one backbone provides the necessary framework for high-affinity binding to the progesterone receptor's ligand-binding pocket.

The synthesis of this compound and its analogs typically involves a multi-step process starting from a suitable steroid precursor. A key step is the introduction of the 11β-aryl group, often achieved through a conjugate addition of an organocuprate reagent to an enone intermediate.

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor

This assay is used to determine the binding affinity of this compound for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: A cell lysate or purified recombinant progesterone receptor is prepared.

-

Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020), is used as the tracer.

-

Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the progesterone receptor.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the antiproliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Breast cancer cells (e.g., T47D) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a specific period (e.g., 72 hours) to allow for cell proliferation.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product. The plate is incubated for a few hours to allow for this conversion.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is determined.

Caption: Workflow for an MTT cell proliferation assay to evaluate the antiproliferative effects of this compound.

Conclusion

The structural-activity relationship of this compound highlights the critical role of specific structural motifs in achieving potent and selective progesterone receptor antagonism. The 11β-aryl and 17α-pentafluoroethyl substitutions are key to its antagonist profile, while the steroid backbone ensures high-affinity binding. Its mechanism of action, involving the induction of the cell cycle inhibitor p21, provides a clear rationale for its antiproliferative effects. Although this compound's clinical development has been halted, the knowledge gained from its SAR studies continues to be instrumental in the ongoing quest for novel and improved selective progesterone receptor modulators for the treatment of a range of hormone-dependent diseases.

References

Lonaprisan's Impact on Cell Cycle Progression in T47D Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of Lonaprisan on cell cycle progression in T47D human breast cancer cells. This compound, a selective progesterone receptor antagonist, has demonstrated potent anti-proliferative effects, primarily through the induction of cell cycle arrest. This document outlines the key signaling pathways, experimental methodologies used to elucidate these effects, and quantitative data summarizing the impact of this compound on cell cycle distribution.

Core Mechanism: G0/G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects on T47D cells by inducing a robust arrest in the G0/G1 phase of the cell cycle.[1][2] This blockade prevents cells from transitioning into the S phase, thereby inhibiting DNA replication and subsequent cell division. The primary mechanism driving this G0/G1 arrest is the direct upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21.[1][2][3]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The signaling cascade initiated by this compound culminates in the inhibition of key G1 phase kinases, leading to cell cycle arrest. The central events are:

-

Progesterone Receptor (PR) Antagonism: this compound binds to the progesterone receptor, acting as an antagonist.

-

Transcriptional Regulation of p21: The this compound-bound PR complex translocates to the nucleus and directly binds to the promoter region of the CDKN1A gene, which encodes the p21 protein. This interaction requires the presence of the Sp1 transcription factor and intact DNA-binding domains of the PR.

-

Induction of p21 Expression: This direct binding leads to a significant increase in the transcription and translation of the p21 protein.

-

Inhibition of Cyclin-CDK Complexes: The elevated levels of p21 protein bind to and inhibit the activity of cyclin D1-CDK4/6 and cyclin E-CDK2 complexes. These complexes are critical for phosphorylating the retinoblastoma protein (pRB) and driving the cell cycle past the G1 restriction point.

-

pRB Hypophosphorylation: The inhibition of cyclin D1-CDK4/6 and cyclin E-CDK2 activity results in the reduced phosphorylation (hypophosphorylation) of pRB.

-

G0/G1 Arrest: Hypophosphorylated pRB remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry. This leads to a strong arrest of the cells in the G0/G1 phase.

Quantitative Analysis of Cell Cycle Distribution

Treatment of T47D cells with this compound leads to a significant redistribution of cells within the cell cycle, characterized by an accumulation in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | ~45-55 | ~30-40 | ~10-20 |

| This compound (1 µM) | ~70-80 | ~10-20 | ~5-10 |

Note: These values are representative and may vary based on experimental conditions such as treatment duration and specific cell passage number.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on T47D cells.

Cell Culture and Hormone Treatment

-

Cell Line: T47D human breast cancer cells.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

-

Hormone Starvation: Prior to hormone treatment, cells are cultured in phenol red-free RPMI with 5% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for specified time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in each phase of the cell cycle.

-

Cell Harvest: Adherent T47D cells are washed with PBS and harvested by trypsinization.

-

Cell Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

Western Blot Analysis

This technique is used to measure the protein levels of key cell cycle regulators.

-

Protein Extraction: Treated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p21, Cyclin D1, CDK4, p-pRB, total pRB, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Summary and Conclusion

This compound effectively inhibits the proliferation of T47D breast cancer cells by inducing a G0/G1 phase cell cycle arrest. This is achieved through a direct, progesterone receptor-mediated upregulation of the cyclin-dependent kinase inhibitor p21. The subsequent inhibition of cyclin D1-CDK4/6 and cyclin E-CDK2 activities leads to the maintenance of pRB in its active, hypophosphorylated state, thereby blocking the entry of cells into the S phase. These findings underscore the potential of this compound as a therapeutic agent for progesterone receptor-positive breast cancers and provide a clear molecular rationale for its anti-proliferative effects. Further investigation into the interplay with other cell cycle inhibitors, such as p27, may provide additional insights into the comprehensive mechanism of action of antiprogestins in breast cancer therapy.

References

- 1. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies on Lonaprisan (ZK-230211): An In-depth Technical Guide

Introduction

Overview of Lonaprisan (ZK-230211)

This compound, also known as ZK-230211 or BAY 86-5044, is a synthetic, steroidal antiprogestogen.[1][2] It is a selective progesterone receptor modulator (SPRM) that acts as a potent and highly selective silent antagonist of the progesterone receptor (PR).[1] Developed by Bayer HealthCare Pharmaceuticals, this compound was investigated for the treatment of gynecological disorders such as endometriosis and dysmenorrhea, as well as for hormone-dependent breast cancer.[1][2] Despite reaching Phase II clinical trials, its development was ultimately discontinued.

Rationale for Development

Progesterone, acting via its receptor, plays a crucial role in the normal physiology of the female reproductive system. However, it is also implicated in the pathophysiology of several diseases. In endometriosis, progesterone is thought to stimulate the growth of ectopic endometrial tissue. In certain types of breast cancer, the progesterone receptor is expressed, and its signaling is believed to contribute to tumor proliferation. Therefore, a potent and selective progesterone receptor antagonist like this compound was developed with the therapeutic goal of blocking these pathological effects of progesterone.

Mechanism of Action

Progesterone Receptor Antagonism

This compound is a pure progesterone receptor antagonist. Unlike some other antiprogestins, it does not exhibit partial agonist activity, even in the presence of protein kinase A (PKA) activators. It demonstrates high antagonistic activity on both progesterone receptor isoforms, PR-A and PR-B. The binding of this compound to the progesterone receptor prevents the receptor from adopting an active conformation, thereby inhibiting the downstream signaling pathways that are normally triggered by progesterone.

Signaling Pathways

The primary mechanism of action of this compound involves the competitive inhibition of the progesterone receptor. Progesterone, upon binding to its receptor, induces a conformational change that leads to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the progesterone-receptor complex binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes.